REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[CH2:6][C:7]([CH3:13])([CH3:12])[CH2:8][CH2:9][C:10]#[N:11]>CC(C)=O.Cl.O>[CH:2]([CH2:6][C:7]([CH3:13])([CH3:12])[CH2:8][CH2:9][C:10]#[N:11])=[O:1]
|
Name
|
5-(dioxolan-2-yl)-4,4-dimethylvaleronitrile
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)CC(CCC#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the acetone is concentrated under vacuum
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)CC(CCC#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |